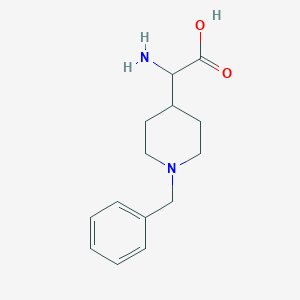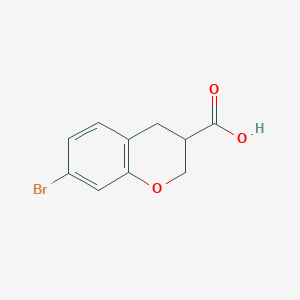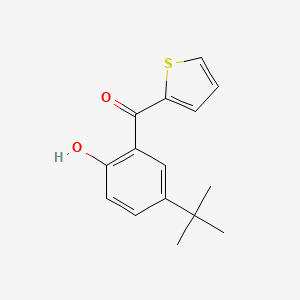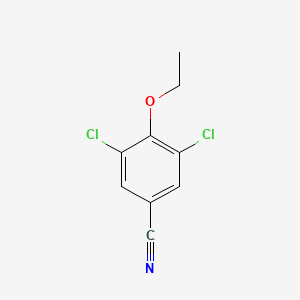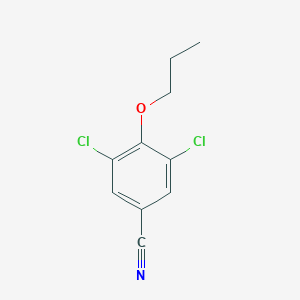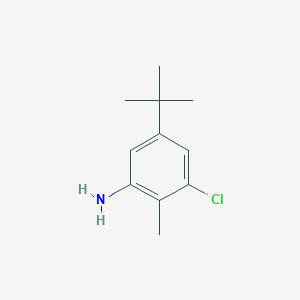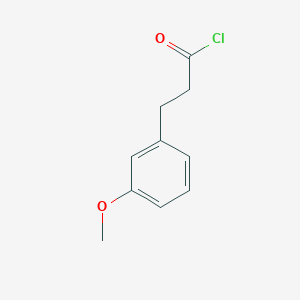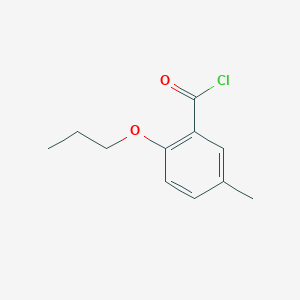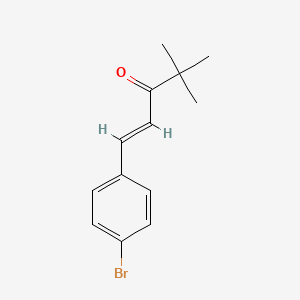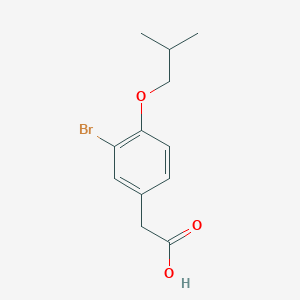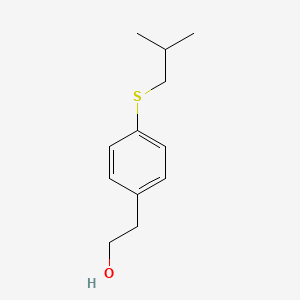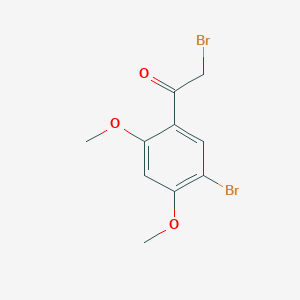
2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone
Overview
Description
2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H10Br2O3. It is a brominated derivative of acetophenone, characterized by the presence of two bromine atoms and two methoxy groups attached to the phenyl ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone can be synthesized through the bromination of 1-(5-bromo-2,4-dimethoxyphenyl)ethanone. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as chloroform or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Electrophilic substitution: The bromine atoms in the compound make it susceptible to electrophilic substitution reactions.
Nucleophilic substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as bromine or N-bromosuccinimide (NBS) in solvents like chloroform or acetonitrile.
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like methanol or ethanol.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted ethanones, while oxidation reactions can produce corresponding carboxylic acids .
Scientific Research Applications
2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone has several applications in scientific research, including:
Organic synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical research: The compound is used in the development of new drugs and therapeutic agents.
Material science: It is used in the preparation of advanced materials and coatings.
Biological studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in electrophilic and nucleophilic reactions, leading to the formation of various intermediates and products. These reactions can affect the activity of enzymes and proteins, thereby influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Similar structure but with different positions of the bromine and methoxy groups.
2-Bromo-1-(2,5-dimethoxyphenyl)ethanone: Another brominated derivative with different substitution patterns.
Uniqueness
2-Bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone is unique due to the specific positions of the bromine and methoxy groups on the phenyl ring. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it valuable for specific applications in organic synthesis and scientific research .
Properties
IUPAC Name |
2-bromo-1-(5-bromo-2,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O3/c1-14-9-4-10(15-2)7(12)3-6(9)8(13)5-11/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFSZNFZTYAEAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CBr)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


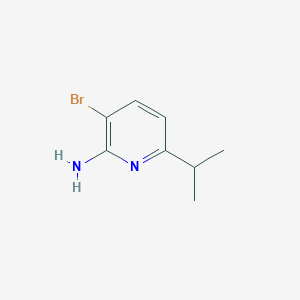
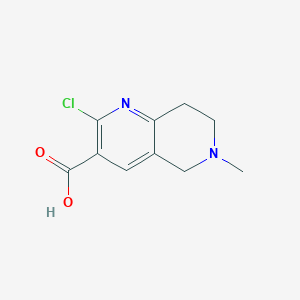
![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine](/img/structure/B7901648.png)
